molecular formula C9H14O B8576214 2-(Methoxymethyl)-1,3-dimethylcyclopenta-1,3-diene CAS No. 720700-08-3

2-(Methoxymethyl)-1,3-dimethylcyclopenta-1,3-diene

Cat. No. B8576214
CAS RN: 720700-08-3
M. Wt: 138.21 g/mol
InChI Key: WCCLKIIOPJXGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxymethyl)-1,3-dimethylcyclopenta-1,3-diene is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21 g/mol. The purity is usually 95%.
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properties

CAS RN

720700-08-3

Product Name

2-(Methoxymethyl)-1,3-dimethylcyclopenta-1,3-diene

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-(methoxymethyl)-1,3-dimethylcyclopenta-1,3-diene

InChI

InChI=1S/C9H14O/c1-7-4-5-8(2)9(7)6-10-3/h4H,5-6H2,1-3H3

InChI Key

WCCLKIIOPJXGQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC1)C)COC

Origin of Product

United States

Synthesis routes and methods

Procedure details

121.7 ml of 1.1 equivalents of methyl lithium solution was slowly added to 300 ml of tetrahydrofuran solution in which 29 g (166 mmol) of 2-bromo-3-methyl-2-cyclopentene-1-one [Formula I (R2═CH3, X═Br)] compound are dissolved at −78° C. nitrogen state, and then the mixture was reacted for 2 hours. 195.3 ml of 2.0 equivalents of tertiary butyl lithium solution was slowly added at the same temperature, and then the mixture was reacted for 2 hours. 3 equivalents of paraformaldehyde and the catalytic amount of paratoluenesulfonic anhydride were reacted at 100° C., and then the resulting formaldehyde gas was introduced in a reaction flask. After the completion of introducing the formaldehyde gas, the solvent was removed under reduced pressure while slowly elevating the temperature to a room temperature. After the removal of the solvent, 250 ml of dimethylformamide was injected into the reaction vessel using a cannula. 2 equivalents of methyl iodide were added thereto and the mixture was reacted for 15 hours. Then one equivalent of sodium hydride and the same equivalents of methyl iodide were added, and the mixture was reacted for a day. After the completion of the reaction, 300 ml of water and 300 ml of a sodium chloride solution were added and the mixture was extracted with 600 ml of hexane and once again with 200 ml of hexane. An organic layer was washed three times with 200 ml of a sodium chloride solution and the solvent was removed with a rotatory evaporator, and then 300 ml of ethyl acetate was added. 200 ml of 2N HCl solution was added to the extracted organic layer, and the resulting mixture was vigorously shaked for 2 minutes. Water layer was removed and the organic layer was neutralized with 200 ml of a saturated sodium bicarbonate solution. Isolated organic layer was treated with magnesium sulfate to remove water, and then vacuum-distillated to give 14.2 g of white 2-methoxymethyl-1,3-dimethyl-cyclopenta-1,3-diene. Yield: 62%.
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300 mL
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195.3 mL
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